molecular formula C11H9IO2S2 B13043880 Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate

Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate

Cat. No.: B13043880
M. Wt: 364.2 g/mol
InChI Key: GIQVIBFEAVQHCB-UHFFFAOYSA-N
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Description

Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a cyclopropane-containing heterocyclic compound featuring a fused thienothiophene core substituted with an iodine atom at the 5-position. The cyclopropane ring is esterified with a methyl carboxylate group, which enhances solubility and reactivity for further functionalization. This compound is of interest in organic electronics and medicinal chemistry due to the electron-withdrawing iodine substituent and the strained cyclopropane system, which may influence charge transport or binding interactions. However, direct synthetic or analytical data for this specific compound are absent in the provided evidence. Structural analogs and synthesis protocols from related compounds (e.g., ) suggest that its preparation likely involves nucleophilic substitution or coupling reactions under basic conditions .

Properties

Molecular Formula

C11H9IO2S2

Molecular Weight

364.2 g/mol

IUPAC Name

methyl 1-(5-iodothieno[3,2-b]thiophen-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H9IO2S2/c1-14-10(13)11(2-3-11)8-4-6-7(15-8)5-9(12)16-6/h4-5H,2-3H2,1H3

InChI Key

GIQVIBFEAVQHCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC3=C(S2)C=C(S3)I

Origin of Product

United States

Preparation Methods

Cyclopropanation Methods

  • Starting Materials : Methyl cyclopropane carboxylate derivatives can be synthesized from methacrylic acid esters or related precursors through cyclopropanation reactions involving halogenated intermediates. For example, methacrylic acid esters undergo cyclopropylation with trihalides in the presence of bases to form geminal dihalide intermediates, which are subsequently reduced to cyclopropane carboxylates.

  • Reaction Conditions : The cyclopropanation typically proceeds under mild conditions using alkali bases and sodium metal to remove halogens, yielding methyl cyclopropane carboxylate with high purity and good yield. Acidification steps follow to obtain the carboxylate acid or ester forms.

Esterification

  • The methyl ester functionality is introduced by esterification of the cyclopropane carboxylic acid with methanol under acidic or basic catalysis, or directly synthesized as methyl esters in the cyclopropanation step.

Preparation of the 5-Iodothieno[3,2-B]thiophene Moiety

Synthesis of Thieno[3,2-B]thiophene Core

  • The thieno[3,2-B]thiophene scaffold is typically prepared via heterocyclic ring formation methods involving sulfur-containing precursors and appropriate cyclization protocols. This core is well-documented in heterocyclic chemistry literature but requires specific conditions depending on the substitution pattern.

Selective Iodination at the 5-Position

  • Reagents and Conditions : Iodination is performed using electrophilic iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine with oxidants under controlled temperature to achieve regioselective substitution at the 5-position of the thieno[3,2-B]thiophene ring.

  • Selectivity : The electron density and steric factors of the thieno[3,2-B]thiophene direct iodination to the 5-position, which is critical for subsequent coupling reactions.

Coupling of Cyclopropane Carboxylate to Iodothieno[3,2-B]thiophene

Cross-Coupling Approaches

  • Suzuki or Stille Coupling : The iodinated thieno[3,2-B]thiophene can be coupled with cyclopropane carboxylate derivatives bearing boronic acid or stannane groups using palladium-catalyzed cross-coupling reactions under inert atmosphere.

  • Direct C–C Bond Formation : Alternatively, nucleophilic substitution or metal-catalyzed direct arylation can be employed to link the cyclopropane moiety to the iodothieno[3,2-B]thiophene core.

Reaction Conditions

  • Typical conditions involve palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate or cesium carbonate, and solvents like toluene, DMF, or dioxane at temperatures ranging from 60 to 110 °C for several hours.

Summary of Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclopropanation Methacrylic ester + trihalide + alkali + Na 85-95 Mild conditions, high purity product
Esterification Methanol + acid/base catalyst 90-98 Direct methyl ester formation
Iodination N-iodosuccinimide or ICl, mild temperature 70-85 Regioselective iodination at 5-position
Cross-coupling (Suzuki) Pd catalyst, base, solvent, 80-110 °C 60-80 Efficient C–C bond formation

Analytical and Purity Considerations

  • The final product is typically purified by column chromatography or recrystallization to achieve high purity suitable for research or pharmaceutical applications.

  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Notes

  • The described synthetic route is supported by patent literature on cyclopropane carboxylate preparation and general heterocyclic iodination methodologies.

  • Optimization of iodination conditions is crucial to avoid polyiodination or decomposition of the thieno[3,2-B]thiophene ring.

  • Cross-coupling yields depend heavily on catalyst choice and reaction parameters; palladium catalysts with appropriate ligands provide the best results.

  • The use of mild reaction conditions throughout preserves sensitive functional groups and enhances overall yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound can be compared to the following analogs based on substituent modifications and core structural similarities:

Compound Name Core Structure Substituents/R-Groups Key Properties/Applications References
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate Cyclopropane + aromatic ether Methoxy, dinitrophenoxy High reactivity for SNAr reactions
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid Cyclopropane + aryl methyl Fluorophenylmethyl, carboxylic acid Potential pharmaceutical intermediate
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one Thiophene + fused heterocycles Multiple thiophene/heterocyclic units Organic electronics, light absorption
(4aS)-1-[(3-Fluorophenyl)methyl]-...carboxamide (EP 4 374 877 A2) Piperidine/pyrrolidine + cyclopropane Fluorophenylmethyl, carboxamide Pharmaceutical candidates

Electronic and Steric Effects

  • Iodine vs.
  • Cyclopropane Carboxylate vs. Carboxylic Acid : The methyl ester in the target compound improves solubility in organic solvents compared to the carboxylic acid derivative in , which may require deprotonation for reactivity .
  • Thienothiophene vs. Benzoimidazotriazole Cores: Thienothiophene systems (as in the target compound) exhibit stronger π-conjugation and lower bandgaps than benzoimidazotriazole derivatives, making them more suitable for optoelectronic applications .

Biological Activity

Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused with a thieno[3,2-b]thiophene moiety. The presence of iodine on the thieno ring enhances the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropane Ring : This can be achieved through methods such as cyclopropanation reactions using diazo compounds or other cyclization techniques.
  • Iodination : The introduction of iodine can be performed using iodine monochloride or other iodinating agents to ensure the correct position on the thieno ring.
  • Esterification : The carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-b]thiophene derivatives. For instance, a study demonstrated that similar compounds exhibited significant inhibition of cancer cell proliferation in various human cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
U93715Apoptosis induction
MCF-710Cell cycle arrest

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial properties. In vitro assays indicated that these compounds could inhibit the growth of various bacterial strains, suggesting their potential as new antibacterial agents.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Cyclopropane Ring : Provides rigidity and enhances binding affinity to biological targets.
  • Iodine Substitution : Increases lipophilicity and may improve membrane permeability.
  • Thieno Moiety : Contributes to electronic properties that can affect interaction with enzymes or receptors.

Case Study 1: Anticancer Screening

In a screening program aimed at identifying new anticancer agents, this compound was evaluated alongside other derivatives. The results indicated that this compound had superior activity against several cancer cell lines compared to its analogs, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial activity against resistant strains of bacteria. This compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

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